Electrochemical Oxidation Pathway Divergence: 6-Heptenoic Acid Yields Glutaric Acid vs. CO₂ from Shorter-Chain Analogs
In a systematic study of straight-chain terminal alkenoic acids adsorbed on Pt(111) electrodes, 6-heptenoic acid (6HPA) underwent oxidation to yield glutaric acid as the detectable diacid product, whereas shorter-chain acids like propenoic acid (PPA) and 3-butenoic acid (3BTA) oxidized completely to CO₂ [1]. This divergent pathway underscores that chain length—specifically the C7 backbone of 6-heptenoic acid—fundamentally alters the electrochemical oxidation mechanism and product distribution.
| Evidence Dimension | Electrochemical oxidation product |
|---|---|
| Target Compound Data | Glutaric acid (detected as diacid product) |
| Comparator Or Baseline | Propenoic acid (PPA) and 3-butenoic acid (3BTA) |
| Quantified Difference | Complete oxidation to CO₂ for short-chain acids vs. diacid formation for 6-heptenoic acid |
| Conditions | Adsorbed on Pt(111) electrode surface in aqueous KF/HF electrolyte; analysis by cyclic voltammetry, EELS, and Auger spectroscopy |
Why This Matters
For researchers studying surface electrochemistry or developing electrocatalytic transformations, this chain-length-dependent product divergence is a critical selection criterion; 6-heptenoic acid provides a distinct oxidative pathway that shorter-chain analogs do not offer.
- [1] Batina, N., et al. (1989). Electrochemical oxidation of adsorbed alkenoic acids as a function of chain length at Pt(111) electrodes. Studies by cyclic voltammetry, EELS and Auger spectroscopy. Catalysis Letters, 3, 275-297. View Source
